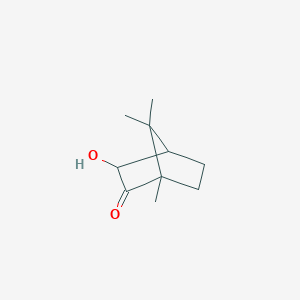

Hydroxy-3-endo-bornanone-2

Beschreibung

Hydroxy-3-endo-bornanone-2 (hereafter referred to as Compound 2) is a bicyclic monoterpene derivative characterized by a hydroxyl group at the C-11 position and a ketone functionality within its bornane skeleton. Based on structural analysis from , its molecular formula is inferred to be C${10}$H${16}$N$2$O$2$, derived from the comparison with its methoxylated analog, hyalanone C (Compound 3; C${11}$H${18}$N$2$O$2$). Key structural features include:

- A hydroxyl group at C-11, confirmed via HMBC correlations (Figure 5 in ).

- An R-configuration at C-11, validated by experimental electronic circular dichroism (ECD) curves .

Compound 2 is likely a natural product, isolated alongside structurally related derivatives such as hyalanone C. Its synthesis and isolation methods remain unspecified in the provided evidence, though its characterization relies heavily on 1D NMR and HRESIMS data .

Eigenschaften

CAS-Nummer |

10373-81-6 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3 |

InChI-Schlüssel |

AXMKZEOEXSKFJI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2O)C)C |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2O)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hyalanone C (Compound 3)

The most direct structural analog to Compound 2 is hyalanone C (Compound 3), which differs solely by the substitution of the hydroxyl group at C-11 with a methoxyl group. Key comparative data include:

Key Findings :

- The methoxyl group in Compound 3 introduces distinct NMR shifts (δ$H$ 3.22, δ$C$ 55.9) compared to the hydroxyl group in Compound 2, which likely exhibits broad or exchangeable proton signals.

- Despite the substituent difference, both compounds share the same R-configuration at C-11, confirmed by overlapping ECD curves (Figure 6 in ) .

- HMBC correlations (e.g., from 11-OMe to C-11 in Compound 3) were critical in distinguishing the two structures .

3-Hydroxy-2-hexanone ()

While 3-Hydroxy-2-hexanone (C$6$H${12}$O$_2$) shares functional groups (hydroxyl and ketone) with Compound 2, its linear aliphatic structure contrasts sharply with the bicyclic bornane framework of Compound 2. This difference impacts physicochemical properties such as boiling point, solubility, and stereochemical complexity.

Drospirenone/Ethinyl Estradiol Derivatives ()

Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related analogs feature aromatic or heteroaromatic systems (e.g., thiophene, naphthalene) absent in Compound 2. These differences highlight the structural uniqueness of bornanone derivatives compared to steroid-based or aryl-substituted molecules.

Research Implications and Data Gaps

- Spectroscopic Differentiation : The substitution of hydroxyl with methoxyl groups provides a model for studying how functional groups influence NMR and ECD profiles in bicyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.